molecular formula C37H31N5O9S3 B1276346 4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid CAS No. 66687-07-8

4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid

Cat. No. B1276346
CAS RN: 66687-07-8
M. Wt: 785.9 g/mol
InChI Key: CSYADFXDZYPANK-UHFFFAOYSA-N
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Description

The compound "4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include multiple sulfonamide groups and an azo linkage. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the target compound's properties and potential synthesis routes.

Synthesis Analysis

The synthesis of complex molecules like the target compound often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of azo-benzoic acids involves the use of spectroscopic techniques to confirm the structures of the intermediates and final products . Similarly, the synthesis of sulfonamide derivatives, as seen in the preparation of COX-2 inhibitors, involves the careful selection of substituents to achieve the desired biological activity . The synthesis of the target compound would likely involve a series of steps including the formation of azo linkages, introduction of sulfonamide groups, and possibly cyclization reactions to form the cyclohexadienylidene moiety.

Molecular Structure Analysis

The molecular structure of the target compound would be characterized by its azo linkage and multiple sulfonamide groups. The azo linkage is known to exhibit tautomerism, which can be influenced by the solvent composition and pH . The sulfonamide groups are key functional groups that can significantly affect the molecule's reactivity and interaction with biological targets . The molecular geometry and electronic structure could be optimized using computational methods such as density functional theory, which would provide insights into the molecule's reactivity and potential binding modes .

Chemical Reactions Analysis

The target compound's chemical reactivity would be influenced by its functional groups. Azo compounds can undergo acid-base dissociation and tautomerism , while sulfonamides can participate in various reactions, including cyclooxygenase inhibition and antimicrobial activity . The presence of aminooxy groups suggests potential for nucleophilic substitution reactions, which could be exploited in further chemical modifications or in the molecule's interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be determined by its molecular structure. The presence of multiple aromatic rings suggests potential for intramolecular π-π stacking, which could influence the compound's crystal structure and solubility . The sulfonamide groups would contribute to the compound's acidity and could affect its solubility in water . The compound's spectroscopic properties, such as UV-VIS absorption spectra, would be influenced by the azo linkage and could be used to monitor its behavior in different environments .

Scientific Research Applications

Electron Transfer in Polyaniline Models

Protonation of derivatives resembling polyaniline emeraldine base with dodecylbenzenesulfonic acid results in intermolecular proton-electron transfer and the formation of monoradical cations. These form aggregates characterized by intermolecular electron interchange, providing insights into organic electronic materials and their behavior under acidic conditions (Lokshin et al., 2001).

Protolytic Equilibria in Aqueous Solutions

4-[4-Bis(2-carboxyethyl)aminophenylazo]benzenesulfonic acid, a related compound, shows specific acid-base equilibria in aqueous solutions. This research is pivotal for understanding the chemical behavior of such compounds in various pH environments, which is crucial for their application in diverse scientific fields (Skorik et al., 2002).

Creation of New Amino Acid Derivatives

Research into the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, a compound structurally similar to the one , opens pathways for novel applications in biochemistry and pharmaceutical research (Riabchenko et al., 2020).

Photocatalytic Degradation Studies

Studies involving photocatalytic degradation of dyes similar in structure to the compound , using titanium dioxide, highlight potential applications in environmental science, particularly in the degradation of complex organic molecules in water treatment processes (Sahoo & Gupta, 2015).

properties

IUPAC Name

4-[4-[[4-(4-aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31N5O9S3/c38-50-53(46,47)35-21-15-32(16-22-35)41-29-9-3-26(4-10-29)37(25-1-7-28(8-2-25)40-31-13-19-34(20-14-31)52(43,44)45)27-5-11-30(12-6-27)42-33-17-23-36(24-18-33)54(48,49)51-39/h1-24,40-41H,38-39H2,(H,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYADFXDZYPANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)ON)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31N5O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50422995
Record name 4-[4-[[4-(4-aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid

CAS RN

66687-07-8
Record name 4-[4-[[4-(4-aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, [[4-[bis[4-[(sulfophenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]-, ammonium salt (1:2)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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